molecular formula C12H11FO B2607955 6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one CAS No. 2230816-83-6

6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one

Cat. No.: B2607955
CAS No.: 2230816-83-6
M. Wt: 190.217
InChI Key: MMXHCMVWFULIAY-DHZHZOJOSA-N
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Description

6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one is a fluorinated organic compound belonging to the class of benzoannulenes. This compound is characterized by its unique structure, which includes a fluorine atom attached to a dihydrobenzoannulene core. The presence of the fluorine atom imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, such as 9,10-dihydrobenzo[8]annulen-5(8H)-one, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzoannulenes with nucleophiles replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-ol
  • 6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol

Uniqueness

6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one is unique due to its specific fluorination pattern and structural features. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity. The presence of the fluorine atom in a specific position can significantly alter its chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(6E)-6-fluoro-9,10-dihydro-8H-benzo[8]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO/c13-11-8-4-2-6-9-5-1-3-7-10(9)12(11)14/h1,3,5,7-8H,2,4,6H2/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXHCMVWFULIAY-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C2=CC=CC=C2C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C(\C(=O)C2=CC=CC=C2C1)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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